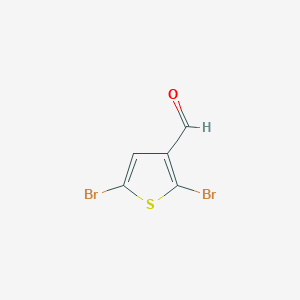

2,5-Dibromothiophene-3-carbaldehyde

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.netrsc.org Its aromatic nature and the electron-richness of the sulfur atom endow it with distinct reactivity, making it a frequent component in pharmaceuticals, agrochemicals, and dyes. nih.govrsc.org The introduction of bromine atoms and a carbaldehyde group onto the thiophene core, as seen in 2,5-dibromothiophene-3-carbaldehyde, dramatically expands its synthetic utility. The bromine atoms serve as reactive handles for cross-coupling reactions, while the aldehyde group provides a site for a multitude of chemical transformations, including condensations, oxidations, and reductions.

Significance as a Versatile Chemical Synthon for Advanced Materials and Organic Synthesis

The strategic placement of the bromo and formyl functionalities on the thiophene ring positions this compound as a crucial synthon—a building block used to create larger, more complex molecules. Its primary significance lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. researchgate.netnih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of extended π-conjugated systems. Such systems are the foundation for a variety of advanced materials, including conducting polymers for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The aldehyde group can be further modified to tune the electronic and photophysical properties of the final products.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂OS | researchgate.net |

| Molecular Weight | 269.94 g/mol | researchgate.net |

| Appearance | Solid | researchgate.net |

| Melting Point | 47-52 °C | researchgate.net |

| CAS Number | 1193-69-7 | researchgate.net |

Synthesis of this compound

A common synthetic route to this compound involves a two-step process. The first step is the bromination of thiophene to yield 2,5-dibromothiophene (B18171). This is typically achieved by treating thiophene with bromine in a suitable solvent. The second step is the introduction of the formyl group at the 3-position via a Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Applications in Organic Synthesis

The utility of this compound as a synthon is prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions.

Representative Suzuki Coupling Reactions

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for creating biaryl compounds and conjugated polymers. This compound can undergo selective or double Suzuki couplings at the bromine positions.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |

| Naphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | High |

Representative Stille Coupling Reactions

The Stille reaction couples an organohalide with an organotin compound. This reaction is also widely used to synthesize complex organic molecules from this compound.

| Coupling Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | Good |

| (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | - | DMF | 90 | High |

| Vinyltributylstannane | PdCl₂(PPh₃)₂ | - | THF | 60 | Moderate |

Application in Advanced Materials

The ability to construct extended conjugated systems from this compound makes it a valuable precursor for advanced materials with interesting electronic and optical properties.

Donor-Acceptor Polymers for Organic Solar Cells

In the field of organic photovoltaics (OPVs), donor-acceptor (D-A) copolymers are a key class of materials. researchgate.netinformaticsjournals.co.in The alternating electron-donating and electron-accepting units in the polymer backbone allow for the tuning of the material's bandgap and energy levels to optimize solar energy absorption and charge separation. This compound can be used to introduce a thiophene-based acceptor unit into a polymer chain. The aldehyde group can be further reacted to modify the acceptor strength.

Properties of Advanced Materials Derived from this compound

| Polymer/Molecule | Application | Key Properties |

| Poly(thiophene-alt-phenylene) derivative | Organic Solar Cell | Bandgap: ~2.0 eV, PCE: ~3-5% |

| Thiophene-based D-A Small Molecule | OLED Emitter | Emission λmax: ~550 nm, EQE: >5% |

| Di-substituted Thiophene Derivative | Organic Field-Effect Transistor | Hole Mobility: >0.1 cm²/Vs |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJBDOWMZMXKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356031 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-69-7 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dibromothiophene 3 Carbaldehyde

Bromination Strategies for Thiophene (B33073) Ring Halogenation

The introduction of bromine atoms at the 2 and 5 positions of the thiophene ring is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic substitution reactions.

Selective Bromination Protocols of Thiophene Derivatives

The selective bromination of thiophene and its derivatives is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. researchgate.net For substrates with existing functional groups, the directing effects of these groups play a crucial role in determining the position of bromination. In the synthesis of 2,5-dibromo-3-substituted thiophenes, the starting material is often a 3-substituted thiophene. The substituent at the 3-position influences the reactivity of the available alpha-positions (2 and 5), which are inherently more reactive in thiophenes towards electrophiles. vaia.com Achieving dibromination specifically at these positions without side reactions requires careful control of stoichiometry and reaction parameters.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of thiophenes and other electron-rich aromatic heterocycles. missouri.eduorganic-chemistry.org It is considered a milder and more selective source of electrophilic bromine compared to elemental bromine, which can sometimes lead to over-bromination or undesired side reactions. missouri.edu The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). tcichemicals.com The use of NBS allows for the controlled, stepwise introduction of bromine atoms onto the thiophene ring. tcichemicals.comtcichemicals.com For the synthesis of 2,5-dibrominated thiophene derivatives, approximately two equivalents of NBS are required. The reaction mechanism involves the electrophilic attack of a bromine cation (or a polarized bromine species derived from NBS) on the electron-rich thiophene ring. The reaction progress can often be monitored by the consumption of the starting material and the formation of the brominated products. tcichemicals.com

Table 1: Representative Conditions for NBS-Mediated Bromination of Thiophene Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 0 to RT | 30 min | 3-Bromo-2-methylbenzo[b]thiophene | 99 | tcichemicals.comtcichemicals.com |

| 3-Hexylthiophene | NBS | DMF | Not specified | Not specified | 2,5-Dibromo-3-hexylthiophene | Quantitative | newcastle.edu.au |

| Thiophene | NBS | Not specified | Not specified | Not specified | 2,5-Dibromothiophene (B18171) | 91 | researchgate.net |

Note: This table presents examples of NBS bromination on various thiophene derivatives to illustrate the general conditions and high yields achievable with this method. "RT" denotes room temperature.

Formylation Approaches for Aldehyde Functional Group Introduction

The introduction of the aldehyde (formyl) group at the 3-position is the second key transformation in the synthesis of 2,5-Dibromothiophene-3-carbaldehyde.

Vilsmeier-Haack Formylation of 2,5-Dibromothiophene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comchemistrysteps.comambeed.com This reaction employs a Vilsmeier reagent, which is typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comijpcbs.com The active electrophile in this reaction is a chloroiminium ion, also known as the Vilsmeier reagent. numberanalytics.comchemistrysteps.com

In the context of synthesizing this compound, the starting material is 2,5-dibromothiophene. chemicalbook.comsigmaaldrich.com The Vilsmeier-Haack reaction on this substrate introduces the formyl group at one of the vacant beta-positions (3 or 4). Due to the electronic effects of the bromine atoms, the formylation occurs at the 3-position. The reaction involves the electrophilic attack of the Vilsmeier reagent on the 2,5-dibromothiophene ring, followed by hydrolysis of the resulting iminium salt during the work-up to yield the final aldehyde product. tcichemicals.comorganic-chemistry.org

Comparative Analysis of Formylation Reagents and Conditions

The reaction conditions, such as temperature and solvent, are also critical parameters. Optimizing these conditions is crucial for achieving high yields and selectivity. numberanalytics.com The reaction temperature can be adjusted to control the rate of reaction, and the choice of solvent can impact the solubility of the reactants and the stability of the intermediates. numberanalytics.com

Optimization of Reaction Pathways for Enhanced Efficiency and Purity

In the Vilsmeier-Haack formylation, the ratio of the formylating agent (e.g., DMF/POCl₃) to the substrate (2,5-dibromothiophene) is a key parameter to optimize. numberanalytics.com The reaction temperature and duration also need to be carefully controlled to maximize the yield of the desired 3-formylated product and minimize the formation of any potential isomers or byproducts. Purification of the final product, typically through column chromatography or recrystallization, is necessary to obtain this compound of high purity. tcichemicals.comtcichemicals.com

Advanced Purification and Isolation Techniques in Preparative Scale

The isolation and purification of this compound on a preparative scale are critical steps to ensure high purity, which is essential for its subsequent use in the synthesis of complex molecules and materials. Achieving high purity, often in the range of 95-97%, necessitates the use of advanced and optimized purification techniques that can be scaled up effectively. sigmaaldrich.comquinoline-thiophene.com The primary methods employed are column chromatography and recrystallization, often used in combination to remove synthetic by-products and unreacted starting materials.

Column Chromatography

Column chromatography is a widely used technique for the purification of this compound. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. The separation is based on the differential adsorption of the components of the mixture to the adsorbent.

Research findings indicate that a common mobile phase (eluent) for the purification of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is carefully optimized to ensure effective separation of the desired aldehyde from impurities. Another documented solvent system for a related bromo-thiophene carbaldehyde is a combination of petroleum ether and ethyl acetate in a 10:1 ratio. rsc.org For other analogous structures, a mixture of dichloromethane (B109758) (CH2Cl2) and hexane has been successfully used. rsc.org The choice of solvent system is crucial for achieving high resolution and recovery. After separation, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified solid. This method has been shown to achieve purities greater than 90%.

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds on a large scale. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For thiophene derivatives analogous to this compound, recrystallization from a 3:1 mixture of ethanol (B145695) and dimethylformamide (DMF) has been reported to achieve a purity of over 95%.

The process involves dissolving the crude solid in a minimum amount of the hot solvent mixture to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried. The melting point of the purified this compound is typically in the range of 47-52 °C. sigmaaldrich.com

Post-Purification Handling

Once purified, the stability of this compound is maintained through proper storage. It is recommended to keep the compound in a dark place under an inert atmosphere and at refrigerated temperatures (2-8°C) to prevent degradation. bldpharm.com

Purification Methodologies for this compound

| Purification Technique | Stationary/Mobile Phase or Solvent System | Achieved Purity | Reference |

| Column Chromatography | Silica Gel / Hexane & Ethyl Acetate | >90% | |

| Column Chromatography | Silica Gel / Petroleum Ether & Ethyl Acetate (10:1) | Not specified for target compound, but effective for analogous structures. | rsc.org |

| Column Chromatography | Silica Gel / Dichloromethane & Hexane (1:1) | Not specified for target compound, but effective for analogous structures. | rsc.org |

| Recrystallization | Ethanol & Dimethylformamide (3:1) | >95% (for analogous compounds) |

Reactivity and Advanced Chemical Transformations of 2,5 Dibromothiophene 3 Carbaldehyde

Halogen-Directed Nucleophilic Substitution Reactions

The thiophene (B33073) ring, when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In 2,5-Dibromothiophene-3-carbaldehyde, the formyl group at the C3 position deactivates the ring for electrophilic attack but activates it for nucleophilic substitution, making the bromine atoms susceptible to displacement by nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group is crucial for stabilizing the negative charge that develops in the thiophene ring during the nucleophilic attack.

The regioselectivity of nucleophilic substitution is influenced by the position of the aldehyde group. The bromine atom at the C2 position is ortho-like to the aldehyde, while the bromine at the C5 position is para-like. In studies of analogous nitro-substituted thiophenes, both ortho-like and para-like isomers are reactive towards nucleophiles like amines. The reaction kinetics can be influenced by the solvent, with ionic liquids sometimes accelerating the rate of substitution compared to conventional organic solvents nih.gov. For this compound, the C2 position is expected to be more activated towards nucleophilic attack due to the direct resonance and inductive effect of the adjacent aldehyde group, which can effectively stabilize the Meisenheimer intermediate.

Cross-Coupling Reaction Pathways for Molecular Architectures

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the synthesis of complex molecular architectures from this compound. The two bromine atoms provide handles for sequential or double coupling, leading to the creation of conjugated oligomers, polymers, and other advanced materials.

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for elaborating thiophene-based structures. This reaction is valued for its mild conditions, tolerance of various functional groups (including aldehydes), and the commercial availability of a wide range of boronic acids and their esters nih.govnih.govrsc.org.

The double Suzuki-Miyaura coupling of 2,5-dibromothiophenes with arylboronic acids allows for the synthesis of 2,5-diarylthiophene derivatives. Optimal reaction conditions often involve a Pd(PPh₃)₄ catalyst, a base such as potassium phosphate, and a solvent system like aqueous 1,4-dioxane nih.gov.

In unsymmetrically substituted dibromothiophenes like this compound, the two bromine atoms exhibit different reactivities, allowing for site-selective transformations. Studies on closely related 2,5-dibromo-3-alkylthiophenes have shown that mono-Suzuki coupling occurs preferentially at the C5 position. researchgate.netscispace.com This regioselectivity is attributed to a combination of electronic and steric factors. The C5 position is less sterically hindered than the C2 position, which is flanked by the substituent at C3. In palladium-catalyzed couplings, the oxidative addition step is often sensitive to steric bulk, favoring the more accessible C-Br bond scispace.com.

This predictable selectivity allows for the stepwise functionalization of the thiophene ring. First, a substituent can be introduced at the C5 position via a controlled mono-coupling reaction. Subsequently, a different group can be installed at the C2 position in a second coupling step, leading to the synthesis of unsymmetrically substituted 3-formylthiophenes.

Table 1: Examples of Regioselective Suzuki-Miyaura Coupling on 2,5-Dibromo-3-alkylthiophenes

| Substrate | Arylboronic Acid | Catalyst / Base | Product (Coupling at C5) | Yield (%) |

| 2,5-Dibromo-3-methylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Bromo-3-methyl-5-(4-methylphenyl)thiophene | 63 |

| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 59 |

| 2,5-Dibromo-3-hexylthiophene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Bromo-3-hexyl-5-(3,5-dimethylphenyl)thiophene | 81 |

| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | 75 |

Data derived from studies on 3-alkyl substituted analogues. researchgate.netresearchgate.net

The Stille coupling reaction, involving the palladium-catalyzed reaction between an organohalide and an organostannane (organotin compound), is another cornerstone of C-C bond formation. It is particularly valuable in polymer chemistry due to its tolerance for a wide array of functional groups and its effectiveness in constructing conjugated systems wiley-vch.deosti.gov.

This compound can serve as a monomer in Stille polycondensation reactions. When reacted with a bis(stannyl) comonomer, such as 2,5-bis(tributylstannyl)thiophene, it can produce conjugated polymers. The aldehyde group can be retained in the final polymer structure, offering a site for post-polymerization modification, or it can be used to tune the electronic properties of the material. The versatility of the Stille reaction makes it a key method for synthesizing new conjugated polymers with tailored optical and electronic characteristics osti.govjcu.edu.au.

Besides Suzuki and Stille reactions, other cross-coupling methods can be applied to this compound.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium complexes. This method is effective for synthesizing polythiophenes. For example, the polymerization of 2,5-dibromo-3-alkylthiophenes can be achieved by treatment with magnesium to form a Grignard intermediate, which then polymerizes in the presence of a nickel catalyst jcu.edu.au. However, the high reactivity of Grignard reagents may lead to compatibility issues with the aldehyde functional group unless it is protected.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by nickel or palladium organic-chemistry.org. Organozinc compounds are generally more functional-group tolerant than Grignard reagents, making the Negishi coupling a potentially more suitable method for the direct use of this compound without a protecting group for the aldehyde. This reaction has a broad scope and is effective for creating C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds mit.edu. While Suzuki reactions are often preferred due to the stability and low toxicity of organoboron reagents, Negishi coupling remains a powerful alternative researchgate.net.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Aldehyde Functional Group Transformations

The aldehyde group at the C3 position offers a reactive site for a variety of chemical transformations, allowing for further diversification of the thiophene scaffold while keeping the C-Br bonds intact for subsequent cross-coupling reactions.

Standard aldehyde chemistry can be readily applied. For instance, the Wittig reaction can convert the aldehyde into an alkene by reacting it with a phosphorus ylide (e.g., one prepared from triphenylphosphine and an alkyl halide) masterorganicchemistry.comyoutube.com. This reaction is a fundamental method for C=C double bond formation, enabling the extension of conjugated systems.

Another key transformation is the Knoevenagel condensation , where the aldehyde reacts with an active methylene compound (e.g., malononitrile (B47326) or diethyl malonate) in the presence of a weak base to form a new C=C bond nih.govrsc.org. This reaction is instrumental in synthesizing a wide range of functionalized alkenes, which are themselves valuable synthetic intermediates.

Other potential transformations include:

Reduction of the aldehyde to a primary alcohol using reducing agents like sodium borohydride.

Oxidation to a carboxylic acid using appropriate oxidizing agents.

Reductive amination to form various amines.

Formation of imines and oximes by reaction with primary amines and hydroxylamine (B1172632), respectively.

These transformations highlight the synthetic utility of the aldehyde group, allowing it to be used as a versatile handle for introducing new functionalities and building more complex molecular structures based on the 2,5-dibromothiophene (B18171) core.

Wittig-Horner Reactions for Conjugated Systems

The Wittig-Horner, or Horner-Wadsworth-Emmons (HWE), reaction is a crucial synthetic tool for the formation of alkenes from carbonyl compounds, such as this compound. This reaction involves the interaction of an aldehyde or ketone with a phosphonate carbanion, which is generated by deprotonating an alkylphosphonate with a suitable base. organic-chemistry.orgnih.gov A significant advantage of the HWE reaction is its tendency to produce E-alkenes with high selectivity, which is particularly valuable in the synthesis of extended π-conjugated systems where stereochemistry influences material properties. organic-chemistry.org

The aldehyde group on the this compound ring serves as a versatile electrophilic site for this transformation. When reacted with a phosphonate ylide, it can be converted into a vinyl group, thereby extending the conjugation of the thiophene system. For instance, the reaction with ylides derived from alkyl or aryl phosphonium salts allows for the introduction of various substituents, leading to the formation of complex conjugated molecules. nih.gov This methodology is fundamental for building larger molecular architectures used in materials science, such as organic electronics.

A typical reaction involves treating the phosphonate reagent with a base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to form the nucleophilic ylide. This ylide then attacks the carbonyl carbon of this compound. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, which simplifies purification. organic-chemistry.org The specific reactants and conditions can be tailored to achieve desired outcomes in terms of yield and stereoselectivity.

Table 1: Example of a Wittig-Horner Reaction with this compound This table presents a representative, hypothetical reaction based on established Wittig-Horner principles.

| Reactant 1 | Reactant 2 (Ylide Precursor) | Base | Expected Product |

| This compound | Methyltriphenylphosphonium bromide | n-Butyllithium | 2,5-Dibromo-3-vinylthiophene |

| This compound | Triethyl phosphonoacetate | Sodium hydride | Ethyl (E)-3-(2,5-dibromothiophene-3-yl)acrylate |

Condensation and Esterification Reactions to Form Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be readily transformed into a carboxylic acid group, which serves as a precursor for various derivatives, including esters. This transformation typically proceeds in two stages: the oxidation of the aldehyde, followed by an esterification reaction.

The first step involves the oxidation of the carbaldehyde to 2,5-dibromothiophene-3-carboxylic acid. This is a standard transformation in organic synthesis that can be accomplished using a variety of oxidizing agents. The resulting carboxylic acid is a stable, crystalline solid and a valuable building block in its own right for pharmaceuticals and materials science. lookchem.com

Once 2,5-dibromothiophene-3-carboxylic acid is formed, it can undergo esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product (the ester), the water formed during the reaction is often removed. This process allows for the synthesis of a wide array of esters by varying the alcohol used in the reaction. researchgate.net These ester derivatives are important intermediates for the synthesis of more complex molecules and polymers. researchgate.net

Table 2: Esterification of 2,5-Dibromothiophene-3-carboxylic Acid

| Carboxylic Acid | Alcohol | Catalyst | Product |

| 2,5-Dibromothiophene-3-carboxylic acid | Ethanol (B145695) | H₂SO₄ | Ethyl 2,5-dibromothiophene-3-carboxylate |

| 2,5-Dibromothiophene-3-carboxylic acid | Methanol | H₂SO₄ | Methyl 2,5-dibromothiophene-3-carboxylate |

| 2,5-Dibromothiophene-3-carboxylic acid | Isopropanol | H₂SO₄ | Isopropyl 2,5-dibromothiophene-3-carboxylate |

Formation of Acrylic Acid and Related Olefinic Structures

The synthesis of acrylic acid derivatives from this compound is a valuable transformation for creating monomers and functionalized materials. This can be effectively achieved using a variation of the Horner-Wadsworth-Emmons (HWE) reaction. The process involves reacting the aldehyde with a stabilized phosphonate ylide that contains an ester group, such as triethyl phosphonoacetate.

This reaction yields an α,β-unsaturated ester, for example, ethyl (E)-3-(2,5-dibromothiophene-3-yl)acrylate. organic-chemistry.org The formation of the double bond (olefinic structure) is highly stereoselective, typically favoring the E-isomer. organic-chemistry.org This intermediate is a stable compound that can be isolated and purified.

To obtain the final acrylic acid derivative, the ester group of the α,β-unsaturated ester is hydrolyzed. This hydrolysis is typically carried out under acidic or basic conditions, which cleaves the ester bond to yield the corresponding carboxylic acid—in this case, (E)-3-(2,5-dibromothiophene-3-yl)acrylic acid—and the alcohol. This two-step sequence provides a reliable route to functionalized olefinic structures that can be used in polymerization or further chemical modifications.

Electrochemical Reactivity and Polymerization Initiation

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromothiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,5-Dibromothiophene-3-carbaldehyde and its derivatives. It provides precise information about the chemical environment of magnetically active nuclei.

The ¹H NMR spectrum of this compound provides key information for its structural confirmation. chemicalbook.com The proton of the aldehyde group typically appears as a singlet at a downfield chemical shift, while the remaining proton on the thiophene (B33073) ring also gives a distinct singlet.

Similarly, the ¹³C NMR spectrum shows characteristic signals for each carbon atom in the molecule. The carbon of the aldehyde group is observed at a significantly downfield position. The carbon atoms of the thiophene ring also have distinct chemical shifts, which are influenced by the presence of the bromine and aldehyde substituents. oregonstate.edu

Table 1: Typical NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aldehyde) | ~9.8-10.0 | Singlet |

| ¹H (Thiophene) | ~7.3-7.5 | Singlet |

| ¹³C (Aldehyde) | ~180-185 | Singlet |

| ¹³C (Thiophene C-3) | ~140-145 | Singlet |

| ¹³C (Thiophene C-4) | ~135-140 | Singlet |

| ¹³C (Thiophene C-2) | ~120-125 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

While ¹H and ¹³C NMR provide fundamental structural data, two-dimensional (2D) NMR techniques are employed for more complex derivatives to unambiguously assign all signals and confirm connectivity.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between coupled protons. In derivatives of this compound with additional proton-bearing substituents, COSY can reveal the coupling networks within these side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. acs.org

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). This results in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

Common fragmentation patterns for aldehydes in mass spectrometry include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.org For this compound, fragmentation may also involve the loss of bromine atoms.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 268.82658 |

| [M+Na]⁺ | 290.80852 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive proof of the molecular structure in the solid state and offers invaluable information about the packing of molecules and the nature of intermolecular interactions. mdpi.comnih.gov

A significant feature in the crystal structures of bromo-substituted thiophenes is the presence of halogen bonding. acs.org This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as an oxygen atom or another halogen.

In the solid state of this compound and its derivatives, Br···O interactions can occur between the bromine atoms and the oxygen of the aldehyde group of a neighboring molecule. mdpi.comnih.gov Additionally, Br···Br interactions are also a common feature, where one bromine atom acts as the donor and the other as the acceptor. acs.org These halogen bonds can play a crucial role in directing the supramolecular assembly, leading to the formation of specific packing motifs like chains or zigzag arrays. acs.org The strength of these interactions can be evaluated using computational methods like Density Functional Theory (DFT). acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Dibromothiophene (B18171) |

| Thiophene-3-carbaldehyde |

| 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

| 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

| 1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

| 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

| N-arylcyanothioformamides |

| (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides |

| 5-arylimino-1,3,4-thiadiazole |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| 4-hydroxyquinoline |

| 4-chloroquinoline |

| 4-aminoquinoline |

| 4-amino-3-bromoquinoline |

Competition between Hydrogen Bonding and Halogen Bonding in Derived Crystals

In the field of crystal engineering, the predictable assembly of molecules into well-defined supramolecular structures is paramount. This process is governed by a variety of noncovalent interactions, with hydrogen bonds (HB) and halogen bonds (HaB) being particularly influential. In derivatives of 2,5-dibromothiophene, the presence of both hydrogen bond donors/acceptors and bromine atoms creates a competitive environment where these interactions vie for dominance in directing crystal packing.

Research into derivatives of 2,5-dibromothiophene-3-carboxylic acid, such as amides and esters, provides significant insight into this competition. bohrium.com Studies have revealed that the carbonyl oxygen atom is a key participant, capable of engaging in either a Br···O halogen bond or an N-H···O hydrogen bond with acidic protons from amide groups. bohrium.com It has been observed that the formation of the hydrogen bond is generally preferred over the halogen bond in these specific systems. bohrium.com Theoretical calculations, including Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions (NCI) analysis, have been employed to confirm the existence and nature of these competing interactions. bohrium.com

The delicate balance between these forces is further highlighted in related halogenated benzothiophene (B83047) derivatives. nih.govdntb.gov.ua In these crystals, the supramolecular architecture is a complex interplay of halogen bonding (e.g., Br···O or Br···π), extensive hydrogen bonding networks, and π-π stacking interactions. nih.govdntb.gov.ua The type and strength of the halogen atom are critical; for instance, syn-bromo and syn-iodo derivatives can be isostructural, featuring X···O (carbonyl) interactions, while corresponding chloro derivatives may not exhibit any halogen bonding at all. nih.govdntb.gov.ua This underscores that the substitution of the halogen atom directly impacts the electrostatic potential, thereby altering the structure-directing ability of halogen bonds in comparison to hydrogen bonds. nsf.gov The choice of crystallization solvent can also play a crucial role, capable of tipping the balance between these competing interactions and leading to the formation of different crystal forms or polymorphs. rsc.org

Table 1: Competing Noncovalent Interactions in Thiophene Derivative Crystals

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Crystal Structure |

|---|---|---|---|

| Hydrogen Bond | N-H (e.g., in amides) | O=C (carbonyl) | Often the dominant interaction, forming robust synthons that direct the primary assembly. bohrium.com |

| Halogen Bond | C-Br | O=C (carbonyl), π-system of a ring | A significant directional interaction that competes with hydrogen bonding and influences crystal packing. nih.govdntb.gov.ua |

| π-π Stacking | Thiophene/Benzene Ring | Thiophene/Benzene Ring | Contributes to the stabilization of the crystal lattice by forming columnar or layered structures. nih.govdntb.gov.ua |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful and widely used technique for identifying the functional groups present within a molecule. libretexts.org By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained. libretexts.org For a non-linear molecule like this compound, the number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The most prominent and easily identifiable peaks include the C=O stretch of the aldehyde group, the C-H stretch of the aldehyde, and vibrations associated with the thiophene ring. Group frequencies, which are vibrations associated with specific functional groups, allow for qualitative analysis. libretexts.org For instance, the carbonyl (C=O) stretching vibration typically appears as a strong, sharp band in the region of 1680-1715 cm⁻¹. The aldehyde C-H bond exhibits a characteristic stretching vibration that usually appears as one or two bands in the 2700-2900 cm⁻¹ region. Vibrations of the thiophene ring, including C=C stretching, C-S stretching, and C-H bending, as well as the C-Br stretching vibrations, occur at lower frequencies in the fingerprint region (<1500 cm⁻¹). libretexts.orgresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (R-CHO) | C-H Stretch | 2700 - 2900 | Medium to Weak |

| Aldehyde (R-CHO) | C=O Stretch | 1680 - 1715 | Strong, Sharp |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Thiophene Ring | C-H Bend | 800 - 900 | Medium to Strong |

| Bromoalkane | C-Br Stretch | 500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. This technique is instrumental in characterizing conjugated systems and understanding the electronic properties of compounds like this compound. The absorption of photons promotes electrons from a lower energy molecular orbital, such as a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding orbital (π* or σ*).

For halothiophenes, the UV spectrum is typically dominated by intense absorptions arising from π→π* transitions within the conjugated thiophene ring system. escholarship.org Studies on related compounds like 2-iodothiophene (B115884) show a broad absorption band centered around 240 nm, which is assigned predominantly to a π→π* excitation corresponding to a HOMO→LUMO+1 promotion. escholarship.org In addition to these high-energy transitions, lower-energy transitions such as n→σ* may also occur, particularly at longer wavelengths. escholarship.org The UV absorption spectrum of a closely related derivative, 2,5-dibromothiophene-3-carboxylic acid, has also been documented. researchgate.net The position and intensity of these absorption bands provide valuable information about the molecule's electronic structure and can be used to calculate properties like the optical bandgap of derived materials. researchgate.net

Table 3: Primary Electronic Transitions for Halothiophenes

| Transition Type | Orbitals Involved | Typical Wavelength Region | Description |

|---|---|---|---|

| **π → π*** | π (bonding) → π* (anti-bonding) | ~230 - 270 nm | An intense absorption characteristic of the conjugated thiophene ring system. escholarship.org |

| **n → σ*** | n (non-bonding) → σ* (anti-bonding) | Longer wavelengths, >260 nm | Involves the promotion of a non-bonding electron (e.g., from S or Br) to an anti-bonding sigma orbital. escholarship.org |

Electron Microscopy for Morphology and Microstructure Characterization of Derived Materials

While techniques like IR and UV-Vis spectroscopy provide molecular-level information, electron microscopy is essential for characterizing the macroscopic and microscopic structure of materials synthesized from this compound. This aldehyde serves as a building block for more complex structures, such as polymers and nanocomposites, whose properties are intrinsically linked to their morphology, which can be visualized with high resolution using electron microscopy.

Transmission Electron Microscopy (TEM) offers higher resolution and provides information about the internal microstructure of materials. TEM can be used to visualize the size, shape, and dispersion of nanoparticles within a polymer matrix derived from the thiophene monomer. It can also reveal crystallographic information and identify defects within the material's internal structure. Together, SEM and TEM provide a comprehensive understanding of the physical form of materials derived from this compound, linking synthetic control to material performance.

Table 4: Application of Electron Microscopy to Thiophene-Derived Materials

| Microscopy Technique | Information Provided | Typical Application |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, porosity, particle distribution. researchgate.net | Characterizing the surface of polymer films or the structure of composite materials. |

| Transmission Electron Microscopy (TEM) | Internal microstructure, nanoparticle size and dispersion, crystallographic details, defects. | Investigating the internal structure of nanocomposites or the crystalline domains within a semiconductor polymer. |

Theoretical and Computational Investigations into 2,5 Dibromothiophene 3 Carbaldehyde and Its Assemblies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool for predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods, such as Density Functional Theory (DFT), provide fundamental information about electron distribution and energy levels. acs.orgepo.org For 2,5-Dibromothiophene-3-carbaldehyde, these calculations are foundational to understanding its stability, reactivity, and suitability for various chemical transformations.

Molecular Electrostatic Potentials (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's charge distribution. smolecule.com It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas, which are susceptible to electrophilic attack and favorable for interactions with positive charges. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP analysis would clearly highlight the following features:

Negative Potential: The most intense negative potential would be localized on the oxygen atom of the carbaldehyde group, owing to its high electronegativity and the polarity of the C=O double bond. This site is the primary hydrogen bond acceptor.

Positive Potential: A significant region of positive potential would be found around the hydrogen atom of the carbaldehyde group and, to a lesser extent, the hydrogen on the thiophene (B33073) ring. The areas around the bromine atoms would also likely exhibit positive potential along the C-Br bond axis, often referred to as a "sigma-hole," making them potential halogen bond donors.

Ring System: The π-system of the thiophene ring would show a region of moderate negative potential above and below the plane of the ring, characteristic of aromatic systems.

These features are critical for predicting how the molecule will interact with other reagents or how it will self-assemble in a crystalline structure.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound This table is illustrative, showing the expected qualitative results from an MEP analysis.

| Molecular Region | Predicted MEP Value | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Aldehyde Hydrogen | Strongly Positive | Susceptible to nucleophilic attack |

| Bromine Atoms (axial) | Moderately Positive (σ-hole) | Halogen bond donor site |

| Thiophene Ring (π-face) | Moderately Negative | Interaction with electrophiles or π-stacking |

Natural Bond Orbital (NBO) and Electron Density Difference (EDD) Analyses

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This method allows for the quantitative analysis of charge transfer and intramolecular stabilizing interactions.

An NBO analysis of this compound would reveal:

Electron Density Difference (EDD) analysis complements NBO by visualizing the redistribution of electron density upon bond formation. An EDD map for this molecule would show electron density accumulation in the bonding regions and on the electronegative oxygen atom, and depletion on the electropositive atoms, providing a clear picture of chemical bonding and polarization.

Table 2: Representative Natural Atomic Charges from a Hypothetical NBO Analysis This table presents typical charge values (in elementary charge units, e) that would be expected from an NBO calculation.

| Atom | Predicted Natural Charge (e) |

|---|---|

| O (carbonyl) | ~ -0.60 |

| C (carbonyl) | ~ +0.45 |

| S (thiophene) | ~ -0.25 |

| Br (at C2) | ~ -0.05 |

| Br (at C5) | ~ -0.05 |

Computational Studies on Intermolecular Interactions and Packing Effects

The performance of organic materials is heavily dependent on how molecules arrange themselves in the solid state. Computational methods can probe the specific non-covalent interactions that govern this molecular packing.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms, bonds, and the nature of the interactions between them. researchgate.net A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms. The properties at the BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the interaction.

Covalent Bonds: Characterized by high ρ(r) and a large negative ∇²ρ(r).

Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals): Characterized by low ρ(r) and a small positive ∇²ρ(r).

In a hypothetical crystal structure of this compound, QTAIM analysis would be used to identify and characterize the network of intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde group and potential Br···Br or Br···S halogen bonds.

Table 3: Hypothetical QTAIM Parameters for Intermolecular Interactions This table provides representative values for different types of interactions that could be found in a crystal of the title compound.

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C-H···O (Hydrogen Bond) | 0.015 - 0.035 | > 0 | Closed-Shell (Electrostatic) |

| C-Br···O (Halogen Bond) | 0.008 - 0.020 | > 0 | Closed-Shell (Electrostatic/Dispersion) |

| π···π (Stacking) | 0.005 - 0.010 | > 0 | Closed-Shell (van der Waals) |

Independent Gradient Model (IGM) Analysis

The Independent Gradient Model (IGM) is a more recent method for visualizing and analyzing chemical interactions. acs.org It is based on the electron density and its gradient, and it can distinguish between different types of interactions (e.g., strong vs. weak) and also between interactions within a molecule (intramolecular) and between molecules (intermolecular). IGM analysis generates 3D isosurfaces that highlight regions of significant interaction, which are often colored to indicate the strength and nature of the interaction. For an assembly of this compound molecules, IGM would provide clear visual evidence of hydrogen bonds, halogen bonds, and π-stacking, appearing as distinct isosurfaces between the molecular units.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for directly calculating the interaction energy between two molecules and decomposing it into physically meaningful components. researchgate.net Unlike supermolecular methods, SAPT is inherently free of basis set superposition error (BSSE). The total interaction energy is broken down into:

Electrostatics: The classical Coulombic interaction between the unperturbed charge distributions of the molecules.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the antisymmetry requirement of the wavefunction.

Induction (or Polarization): The attractive interaction arising from the distortion of one molecule's charge distribution in the electric field of the other.

Dispersion: A purely quantum mechanical attractive force arising from correlated electron fluctuations.

For a dimer of this compound, a SAPT analysis would quantify the contributions of these forces. For a dimer interacting via a C-H···O hydrogen bond, the electrostatic and induction terms would be expected to be significant. For a π-stacked dimer, the dispersion term would likely dominate. This level of detail is essential for building accurate force fields for molecular simulations and understanding the fundamental physics governing crystal packing.

Table 4: Illustrative SAPT0 Interaction Energy Decomposition (in kcal/mol) This table shows a hypothetical energy decomposition for a π-stacked dimer of this compound.

| Energy Component | Value (kcal/mol) |

|---|---|

| Electrostatics | -3.5 |

| Exchange | +6.0 |

| Induction | -1.0 |

| Dispersion | -5.5 |

| Total SAPT0 Energy | -4.0 |

Prediction of Optoelectronic Properties and Molecular Conformations for Derived Systems

Theoretical and computational chemistry provides powerful tools for predicting the material properties of novel organic compounds, guiding synthetic efforts toward materials with desired functions. For systems derived from this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in forecasting their optoelectronic behavior and stable molecular conformations. researchgate.netmomap.net.cnmdpi.com These calculations are crucial for designing materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). momap.net.cnmdpi.com

Once an optimized geometry is obtained, single-point energy calculations are performed to determine key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO level relates to the ability of the material to donate an electron (p-type character), while the LUMO level relates to its ability to accept an electron (n-type character). The HOMO-LUMO energy gap is a theoretical approximation of the material's band gap, which dictates the wavelength of light it will absorb and emit. mdpi.com TD-DFT calculations can further refine this by simulating the electronic absorption spectra, predicting the maximum absorption wavelength (λmax) corresponding to the primary π-π* transition. jmaterenvironsci.com These predictive calculations allow researchers to screen a wide range of potential structures and identify candidates with promising electronic properties for targeted synthesis. researchgate.net

Table 1: Illustrative Predicted Optoelectronic Properties of Thiophene-Based Systems via DFT/TD-DFT Calculations This table presents representative data for computationally studied thiophene derivatives to illustrate the type of predictive information generated. Values are method-dependent.

| Derived System Type | Computational Method | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Source |

|---|---|---|---|---|---|

| Polythiophene (oligomer, T6) | DFT/B3LYP | -5.10 | -2.55 | 2.55 | mdpi.com |

| Thienopyrazine-based D-π-A Dye | TD-CAM-B3LYP/6-31G(d,p) | -5.89 | -3.11 | 2.78 | jmaterenvironsci.com |

| Bithiophene Derivative (unsymmetrical) | DFT/B3LYP/6-31G(d,p) | -5.91 | -2.43 | 3.48 | scispace.com |

| Dibenzothiophene Metal Complex | DFT/B3LYP/LANL2DZ | -5.28 | -3.13 | 2.15 | researchgate.net |

Simulation of Solid-State Polymerization Mechanisms and Crystal Growth

The solid-state behavior of this compound is critical for applications that rely on crystalline thin films and for understanding its potential as a monomer for solid-state polymerization (SSP). Computational simulations offer molecular-level insights into both crystal growth and polymerization mechanisms, processes that are often difficult to observe directly through experimental means.

Crystal Growth Simulation: Molecular Dynamics (MD) simulations are a primary tool for studying the nucleation and growth of molecular crystals. rsc.orgucl.ac.uk These simulations model a system of molecules over time, governed by a set of force fields that describe the intra- and intermolecular interactions. ucl.ac.uk To simulate crystal growth, a system can be initiated from a disordered or gas phase and cooled, allowing the molecules to self-assemble. rsc.org Analysis of the simulation trajectories reveals how individual molecules orient and dock onto growing crystal faces. For 2,5-dibromothiophene (B18171) derivatives, a key interaction governing crystal packing is the halogen bond (Br···Br), a non-covalent interaction where a bromine atom acts as both an electrophilic donor and a nucleophilic acceptor. acs.org Computational studies have classified the packing patterns of 2,5-dibromothiophenes into distinct motifs, such as chains, zigzag arrays, and rhombic assemblies, all directed by these halogen bonds. acs.org Understanding these preferred packing arrangements through simulation is the first step in predicting the final crystal morphology and its suitability for topochemical reactions. ru.nl

Solid-State Polymerization Simulation: Solid-state polymerization of 2,5-dibromothiophene derivatives is a promising route to producing highly ordered, conjugated polymers without the need for solvents or catalysts. researchgate.netresearchgate.net The reaction is topochemical, meaning the crystal structure of the monomer pre-organizes the molecules into a favorable orientation for polymerization. The proximity and alignment of the bromine and hydrogen atoms on adjacent thiophene rings in the crystal lattice are crucial for the reaction to proceed. acs.orgrsc.org

Table 2: Summary of Findings from Computational Studies on Dibromothiophene Assembly and Polymerization This table summarizes key parameters and findings from computational and crystallographic studies of 2,5-dibromothiophene derivatives, which are foundational for simulating the behavior of this compound.

| System/Process Studied | Methodology | Key Finding | Source |

|---|---|---|---|

| Crystal Packing of 2,5-dibromo-3-R-thiophenes | X-ray Diffraction, DFT (M06-2X) | Identified three primary packing patterns (chains, zigzag, rhombic) directed by Br···Br halogen bonds. | acs.org |

| Solid-State Polymerization of DBEDOT | Experimental (Heating), XRD, SEM | Heating solid monomer below its melting point yields a highly ordered, insoluble conducting polymer (PEDOT). | researchgate.netresearchgate.net |

| Crystal Growth of Organic Semiconductors | Molecular Dynamics (MD), Graph Theory | Demonstrated that MD simulations can track nucleation and growth from gas/liquid phase to solid state, revealing impact of molecular structure on packing. | rsc.org |

| Crystal Engineering of Dibromothiophenes | Synthesis, X-ray Crystallography | Substituents on the thiophene ring can be used to induce specific monomer orientations (e.g., anti-orientation) to facilitate polymerization. | rsc.org |

Applications of 2,5 Dibromothiophene 3 Carbaldehyde in Advanced Materials Science

Organic Electronics and Semiconducting Materials Development

The unique electronic and structural characteristics of 2,5-Dibromothiophene-3-carbaldehyde make it a crucial component in the creation of novel organic semiconducting materials. These materials are at the heart of next-generation electronic devices that promise flexibility, transparency, and low-cost manufacturing.

Building Blocks for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics, and their performance is largely dictated by the properties of the organic semiconductor used. sigmaaldrich.com this compound serves as a key precursor in the synthesis of these active materials. The presence of two bromine atoms allows for various cross-coupling reactions, enabling the extension of the π-conjugated system, a critical factor for efficient charge transport. The aldehyde group offers a site for further chemical modification, allowing for the fine-tuning of the molecule's electronic properties and solubility. quinoline-thiophene.com

The versatility of this compound allows for its incorporation into a variety of polymer backbones. For instance, it can be used to create donor-acceptor copolymers, where the electron-rich thiophene (B33073) unit, once modified, can be paired with electron-deficient moieties. This molecular design strategy is essential for producing materials with high charge carrier mobilities, a key parameter for OFET performance. tcichemicals.comnih.gov The ability to engineer the molecular structure through derivatives of this compound facilitates the development of both p-type (hole-transporting) and n-type (electron-transporting) semiconductors, which are necessary for the fabrication of complex organic circuits. mdpi.comrsc.org

Influence on Charge Transport Mechanisms and π-π Stacking

The efficiency of charge transport in organic semiconductors is intrinsically linked to the molecular arrangement in the solid state, particularly the degree of π-π stacking between adjacent polymer chains. The structure of the repeating units derived from this compound plays a significant role in dictating this morphology. The planarity of the thiophene ring promotes close packing of the polymer chains, which is favorable for intermolecular charge hopping.

However, the introduction of side chains, often necessary to ensure solubility, can create steric hindrance that affects the ideal π-π stacking. nih.gov Research has shown that the specific architecture of polymers, including those with thiophene-based units, can lead to complex microstructures where charge transport may occur through a network of interconnected domains. nih.gov The strategic placement of functional groups, facilitated by the reactive sites on the this compound precursor, allows for control over the intermolecular interactions and, consequently, the charge transport pathways. For example, incorporating hydrogen-bonding moieties can enforce a more ordered, lamellar packing structure, which has been shown to enhance charge carrier mobilities. rsc.org

Table 1: Impact of Thiophene-Based Units on OFET Performance

| Polymer/Small Molecule | Key Structural Feature | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Pentacene | Fused aromatic rings | Up to 1.52 | ~1.5 x 10⁷ |

| Thiophene-containing compound | Thiophene rings | 0.31 | - |

| Picene | Isomer of pentacene | 1.1 | - |

| Poly(3,3''-dioctyl-2,2':5',2''-terthiophene) | Terthiophene units | Varies with molecular weight | - |

This table presents a selection of data for illustrative purposes and is not exhaustive.

Organic Photovoltaics (OPVs) and Solar Cell Technologies

In the quest for renewable energy sources, organic photovoltaics (OPVs) have emerged as a promising technology due to their potential for low-cost, large-area fabrication on flexible substrates. This compound and its derivatives are instrumental in the design and synthesis of the photoactive materials that drive the performance of these devices. ossila.com

Design and Synthesis of Polymer Donors and Acceptor Units

The heart of an OPV is the bulk heterojunction (BHJ), a blend of a donor and an acceptor material. The efficiency of the solar cell depends critically on the properties of these two components. This compound is a versatile building block for both donor and acceptor polymers. ossila.comnih.gov Through polymerization reactions, it can be incorporated into conjugated polymers that act as the electron donor, absorbing sunlight and generating excitons (bound electron-hole pairs).

For example, it can be used to synthesize donor-acceptor type polymers where the thiophene unit contributes to the electron-donating character. nih.gov Furthermore, the aldehyde functionality can be transformed into various electron-withdrawing groups, enabling the synthesis of acceptor materials. The ability to create both types of materials from a common precursor simplifies the synthetic process and allows for a systematic approach to optimizing the donor-acceptor interface for efficient charge separation.

Tuning of Optical Bandgaps and Highest Occupied Molecular Orbital (HOMO) Levels

The optical bandgap of the donor material determines the portion of the solar spectrum that can be absorbed, while the relative energy levels of the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO) drive the charge transfer process. The chemical structure of polymers derived from this compound directly influences these crucial parameters.

Modulation of Exciton (B1674681) Binding Energy and Charge Separation Efficiency

Once an exciton is created, it must be dissociated into free charge carriers at the donor-acceptor interface. The efficiency of this process is governed by the exciton binding energy—the energy required to separate the electron and hole. A lower exciton binding energy facilitates more efficient charge separation.

Table 2: Properties of Materials Derived from Thiophene Building Blocks for OPVs

| Material Type | Key Feature | HOMO Level (eV) | Optical Bandgap (eV) |

|---|---|---|---|

| Polymer Donor (P3HT) | Regioregular polythiophene | ~ -5.0 | ~1.9 |

| Small Molecule Acceptor (PI-BT) | Benzothiadiazole core | - | - |

| Polymer Donor (PTCZTBT) | Dithienocarbazole unit | - | - |

| Polymer Donor (Polyterthiophene) | Varies with molecular weight | -5.10 to -4.90 | Decreases with molecular weight |

This table provides representative data to illustrate the tunability of properties and is not an exhaustive list.

Conjugated Polymers and Conductive Films

The primary application of this compound in materials science is as a monomer for the synthesis of polythiophene-based conjugated polymers. The bromine atoms at the 2- and 5-positions serve as reactive sites for various cross-coupling polymerization reactions, while the aldehyde group at the 3-position allows for tuning the polymer's properties or for post-polymerization modifications.

The orientation of monomer units within a polythiophene chain, known as regioregularity, is critical to the material's electronic properties. When a 3-substituted thiophene monomer is polymerized, it can result in three different coupling types: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). acs.org Polymers with a high percentage of HT couplings are termed "regioregular" and typically exhibit superior properties compared to their "regiorandom" counterparts, which contain a mixture of all three coupling types. acs.orgresearchgate.net

Regioregularity leads to a more planar polymer backbone, which facilitates π-stacking and enhances charge carrier mobility. In contrast, HH couplings in regiorandom polymers introduce steric hindrance, causing the thiophene rings to twist and disrupting the π-conjugation, which is detrimental to conductivity. acs.orgresearchgate.net

Several catalytic methods are employed to control the regioregularity of polythiophenes derived from 2,5-dihalo-3-substituted thiophene precursors. Nickel- and palladium-catalyzed cross-coupling reactions are prominent. researchgate.netresearchgate.net The Grignard Metathesis (GRIM) method is particularly effective for producing highly regioregular, HT-coupled poly(3-alkylthiophenes) (P3ATs). This method involves treating a 2,5-dibromo-3-alkylthiophene with a Grignard reagent to form a magnesiated intermediate, which is then polymerized using a nickel catalyst like Ni(dppp)Cl2. acs.orgnih.gov This approach can yield polymers with HT-coupling content exceeding 95%. nih.gov

For a monomer like this compound, these synthetic strategies can be adapted to produce poly(3-formylthiophene) derivatives. The resulting polymers would possess a backbone with controlled regioregularity and pendant aldehyde groups, which are available for further chemical transformations.

Solid-state polymerization (SSP) presents a solventless and catalyst-free method for creating highly ordered conductive polymers from crystalline monomers. bohrium.comnih.gov Research has demonstrated that heating highly crystalline 2,5-dibromothiophene (B18171) derivatives, such as 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), in their solid state can induce polymerization. bohrium.com

The process involves the thermal coupling of thiophene units, accompanied by the release of dibromine, which concurrently dopes the newly formed polymer. bohrium.comnih.gov This in-situ doping results in a conductive material. A key advantage of SSP is that the resulting polymer can retain some of the crystalline order of the monomer, leading to materials with potentially enhanced charge transport properties. bohrium.com For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) synthesized via SSP from DBEDOT crystals exhibited an electrical conductivity of 0.1 S·cm⁻¹ at room temperature. bohrium.com

While specific studies on the SSP of this compound are not detailed, the principles suggest its potential as a candidate for this method, provided a suitable crystalline form can be obtained. The resulting polymer would be a bromine-doped poly(3-formylthiophene), offering a direct route to a functional, conductive film.

Table 1: Comparison of Properties for Polymers Synthesized via Solid-State Polymerization

| Monomer | Polymer | Conductivity (at 298 K) | Seebeck Coefficient (at 170 K) | Key Feature |

|---|---|---|---|---|

| DBEDOT | PEDOT | 0.1 S·cm⁻¹ | - | Higher conductivity and thermal stability. bohrium.com |

| DBEDTT | PEDTT | - | ~120 µV·K⁻¹ | Higher Seebeck coefficient, potential for thermoelectric applications. bohrium.com |

Thiophene-based polymers are extensively used in organic electronics, including as emitters in OLEDs, due to their excellent photophysical properties and processability. nih.govbeilstein-journals.org The aldehyde functionality of this compound makes it a strategic precursor for creating complex conjugated molecules and polymers for OLED applications.

For example, this compound has been used as a starting material in the synthesis of phenanthro-imidazole-based conjugated copolymers. metu.edu.tr In one study, the aldehyde was reacted to form a 2-(2,5-dibromothiophen-3-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole monomer, which was subsequently polymerized. The resulting copolymer was used as the active layer in a single-layer OLED, which emitted cyan light with a luminance of 5560 cd/m² at 13 volts. metu.edu.tr

Furthermore, the Knoevenagel condensation reaction of this compound with molecules like 2-oxindole can produce new monomers. These monomers can then be polymerized via Stille coupling to create donor-acceptor polymers for use in organic solar cells and potentially in OLEDs. researchgate.netresearchgate.net The insertion of phenylene rings into a polythiophene backbone is another strategy shown to improve the photoluminescence (PL) efficiency of the resulting polymers, making them suitable for OLEDs that emit light from blue to green. acs.orgresearchgate.net

Table 2: Performance of an OLED Device Using a Copolymer Derived from this compound

| Copolymer | Device Structure | Turn-on Voltage | Max. Luminance | Emitted Color | Reference |

|---|---|---|---|---|---|

| Phenanthro-imidazole Copolymer (P1) | ITO/PEDOT:PSS/P1/LiF:Al | ~5 V | 5560 cd/m² (at 13 V) | Cyan | metu.edu.tr |

Side-chain engineering is a powerful tool for tuning the properties of conjugated polymers. The nature of the side chains attached to the polymer backbone profoundly influences solubility, processability, molecular packing in the solid state, and, consequently, the optoelectronic characteristics of the final device. acs.org

In polymers derived from this compound, the aldehyde group itself acts as a functional side chain. Its high reactivity can be exploited for post-polymerization modification, allowing for the attachment of various other functional groups. This strategy enables the synthesis of a wide array of materials with tailored properties from a single parent polymer. For instance, research on thiophene-based polymers with aldehyde functionalities has shown that these groups can be used for cross-linking with ethylenediamine (B42938) or for grafting fluorescent nanoparticles, creating new functional materials. researchgate.net

Attaching different side chains to the thiophene or comonomer units can also directly modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, introducing electron-withdrawing groups can lower the HOMO level, which is beneficial for stability and for achieving a high open-circuit voltage (Voc) in solar cells. rsc.org Studies on benzodithiophene-thiophene copolymers have shown that altering the side chains plays a key role in the resulting molecular structures and optoelectronic properties, significantly impacting the performance of polymer solar cells. acs.org

Materials for Energy Storage and Biosensing Applications

The unique properties of polythiophene derivatives make them attractive for applications beyond electronics, including energy storage and biosensing. The ability to introduce functional groups, such as the aldehyde from this compound, is crucial for these applications.

For energy storage, conducting polymers like polythiophene are investigated for use in supercapacitors and as binders or coatings for electrodes in lithium-ion batteries (LIBs). researchgate.netresearchgate.netacs.org The aldehyde group can serve as a reactive handle to create cross-linked polymer networks, potentially improving the mechanical stability and cycle life of electrodes. A dual strategy involving polyethylene (B3416737) glycol (PEG) surface modification and tailored carboxylated polythiophene binders for Fe₃O₄ anodes has demonstrated that even minor changes in the side-chain chemistry can markedly affect ion transport and capacity retention in LIBs. acs.org

In the field of biosensing, the primary challenge is to create a conductive platform that can also specifically immobilize a biological recognition element (e.g., an enzyme or antibody). researchgate.netbohrium.com Functional groups are essential for this purpose. Polythiophenes with functional side chains, such as carboxylic acids or amines, are often used. nih.govmdpi.com The aldehyde group on polymers derived from this compound is particularly useful due to its reactivity, allowing for the covalent attachment of bioreceptors under mild conditions. researchgate.net This leads to the development of highly sensitive and stable biosensors for detecting analytes like glucose or for monitoring DNA hybridization. nih.govacs.orgcmu.edu

Photocatalytic Applications of Derived Polymeric Systems

Polythiophene-based materials are emerging as effective photocatalysts for environmental remediation, such as the degradation of organic pollutants in water. chalcogen.romdpi.com The extended π-conjugation in the polymer backbone allows for the absorption of visible light and facilitates the generation of electron-hole pairs, which are essential for photocatalysis. chalcogen.ro

The introduction of specific functional groups can significantly enhance photocatalytic performance. A study comparing two conjugated organic polymers, one with and one without a thiophene group, found that the thiophene-containing polymer (BTTh-2) showed vastly superior performance in degrading tetracycline (B611298) under visible light. researchgate.net The degradation efficiency of BTTh-2 was 90.9%, compared to 40.7% for the polymer without thiophene. This was attributed to stronger charge separation and a narrower bandgap in the thiophene-based material. researchgate.net

The aldehyde group in polymers derived from this compound can be leveraged for photocatalytic applications. Aldehydes themselves can act as photoinitiators for certain chemical transformations. nih.govbeilstein-journals.org More importantly, the aldehyde can serve as an anchor point to create polymer composites. For example, it could be used to bind semiconductor nanoparticles like ZnO or TiO₂ to the polythiophene backbone, creating a hybrid material with enhanced light absorption and charge separation properties, leading to more efficient photocatalytic activity. chalcogen.ro

Derivatives and Functional Analogs of 2,5 Dibromothiophene 3 Carbaldehyde

Carboxylic Acid Derivatives and Their Esters

The aldehyde functional group in 2,5-Dibromothiophene-3-carbaldehyde can be readily oxidized to form the corresponding carboxylic acid, 2,5-Dibromothiophene-3-carboxylic acid. This transformation is a key step in creating a variety of functional molecules. The resulting carboxylic acid can then be converted into esters through reactions with various alcohols. For instance, esterification with ethylhexyl alcohol can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. rsc.org

These carboxylic acid and ester derivatives are not just synthetic intermediates but are crucial for building more complex structures. They serve as key monomers for the synthesis of polymers with specific electronic and optical properties. mdpi.comossila.com The presence of the bromine atoms allows for further functionalization through cross-coupling reactions, enabling the construction of extended conjugated systems. mdpi.com

Synthesis and Characterization of Amides, Hydrazides, and Hydroxamic Acids